3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Chemical Structure and Properties 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354011-49-6) is a pyrrolidine-based tertiary amine ester with a molecular formula of C₁₄H₂₆N₂O₄ and a molecular weight of 286.37 g/mol . The compound features a five-membered pyrrolidine ring substituted at the 3-position with a carboxymethyl-isopropyl-amino group, while the 1-position is protected by a tert-butyl ester. This protection enhances stability during synthetic processes, particularly in acidic or basic conditions, and facilitates selective deprotection for downstream functionalization .
Applications
As a tert-butyl-protected pyrrolidine derivative, this compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of peptide mimetics, enzyme inhibitors, and neurotensin receptor agonists . Its carboxymethyl group introduces polarity, enabling hydrogen bonding, while the isopropyl moiety contributes to lipophilicity, balancing solubility and membrane permeability.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-10(2)16(9-12(17)18)11-6-7-15(8-11)13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADZAVXDSWVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl ester of carboxymethyl isopropyl amino pyrrolidine, is a compound with potential biological significance. This article aims to explore its biological activity, chemical properties, and relevant research findings.
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 1353963-36-6
- Structure : The compound features a pyrrolidine ring with carboxymethyl and isopropyl amino substituents, which may influence its biological interactions.
Research indicates that compounds similar to this compound can exhibit various biological activities, primarily through modulation of neurotransmitter systems and cellular signaling pathways. The presence of an amino group suggests potential interactions with neurotransmitter receptors, which could be pivotal in neuropharmacological applications.
Pharmacological Studies
-
Neuroprotective Effects :
- In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis, particularly in models involving amyloid-beta (Aβ) toxicity, which is relevant in Alzheimer's disease research. For instance, compounds that inhibit Aβ aggregation have demonstrated improved cell viability in neuronal cultures exposed to Aβ .
- Anti-inflammatory Properties :
- Cytotoxicity Assays :
Study 1: Neuroprotective Effects Against Aβ Toxicity
In a study examining the protective effects of a similar compound on astrocytes exposed to Aβ1-42, results indicated a significant increase in cell viability when treated with the compound compared to untreated controls. The treatment reduced oxidative stress markers and improved mitochondrial function, highlighting its neuroprotective potential .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related compounds showed that they could significantly lower TNF-α production in activated microglial cells. This suggests that such compounds could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O4 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 1353963-36-6 |
| Potential Applications | Neuroprotection, Anti-inflammatory |
| Biological Activity | Observations |
|---|---|
| Neuroprotection | Improved cell viability against Aβ toxicity |
| Anti-inflammatory | Reduced TNF-α levels in microglial cells |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H26N2O4
- Molecular Weight : 286.37 g/mol
- CAS Number : 1353963-36-6
The compound features a pyrrolidine ring, which is significant for its biological activity, and a carboxymethyl group that enhances solubility and reactivity in biological systems .
Medicinal Chemistry
1.1 Drug Development
The compound has been investigated for its potential as a drug candidate due to its structural similarity to amino acids and peptides. The presence of the carboxylic acid and amino groups allows it to interact with biological targets effectively.
- Case Study : Research has indicated that derivatives of pyrrolidine compounds can exhibit anti-inflammatory properties. A study demonstrated that modifications to the pyrrolidine structure can lead to enhanced activity against certain inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis .
1.2 Antidiabetic Agents
Another promising application is in the development of antidiabetic agents. The compound has been studied for its ability to modulate glucose metabolism and insulin sensitivity.
- Case Study : In vitro studies have shown that similar pyrrolidine derivatives can enhance insulin signaling pathways, leading to improved glucose uptake in muscle cells . This suggests that 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester could be further explored as an antidiabetic agent.
Biochemistry
2.1 Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor, particularly in proteases involved in various metabolic processes.
- Research Findings : Studies have shown that compounds with similar structures can inhibit serine proteases, which play critical roles in digestion and immune responses. This inhibition could be leveraged in developing treatments for diseases where these enzymes are dysregulated .
2.2 Peptide Synthesis
Due to its amino acid-like structure, this compound can be utilized in peptide synthesis as a building block.
- Application Example : It can serve as a protecting group for amino acids during peptide synthesis, facilitating the formation of complex peptides with specific biological activities .
Material Science
3.1 Polymer Chemistry
In material science, the compound has potential applications in the synthesis of polymers with specific properties.
- Research Insight : The incorporation of pyrrolidine derivatives into polymer matrices has been studied for creating bio-compatible materials for medical devices. These materials can exhibit enhanced mechanical properties and biocompatibility due to the presence of functional groups that can interact with biological tissues .
Summary Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Drug development for anti-inflammatory agents | Enhanced activity against inflammatory pathways |
| Antidiabetic agents | Improved glucose uptake in muscle cells | |
| Biochemistry | Enzyme inhibition | Inhibition of serine proteases |
| Peptide synthesis | Used as a building block in peptide synthesis | |
| Material Science | Polymer chemistry | Development of bio-compatible materials |
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester Group
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Conditions | Products | Yield |
|---|---|---|
| 1M HCl in dioxane (50°C, 6–8 hrs) | 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid | 85–90% |
| 1M NaOH in THF/H₂O (RT, 12 hrs) | Sodium salt of the carboxylic acid derivative | 75–80% |
This reaction is critical for generating bioactive carboxylic acid derivatives used in drug discovery. Polar aprotic solvents like THF enhance reaction efficiency by stabilizing intermediates.
Amide Bond Formation
The carboxymethyl group participates in amide coupling reactions with amines via activation reagents.
| Activation Reagent | Coupling Partner | Product |
|---|---|---|
| HOBt/EDC in DMF | Benzylamine | 3-(Isopropyl-amino)-pyrrolidine-1-carboxylic acid-(benzylamide) derivative |
| DCC/DMAP in CH₂Cl₂ | Glycine methyl ester | Hybrid peptidomimetic compound |
The reaction proceeds at 0°C to room temperature, with yields typically exceeding 70%. Steric hindrance from the isopropyl group may require extended reaction times (24–48 hrs).
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the pyrrolidine nitrogen.
| Deprotection Agent | Conditions | Products |
|---|---|---|
| Trifluoroacetic acid (TFA) | CH₂Cl₂, RT, 2 hrs | 3-(Carboxymethyl-isopropyl-amino)pyrrolidine |
| HCl in dioxane | 50°C, 4 hrs | Hydrochloride salt of the deprotected amine |
This step is essential for synthesizing free amines for subsequent alkylation or acylation .
Nucleophilic Substitution at the Carboxymethyl Group
The carboxymethyl-isopropyl-amino side chain reacts with electrophiles in SN2 mechanisms:
| Electrophile | Base/Solvent | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-methylated derivative |
| Ethyl bromoacetate | NaH, THF, 0°C to RT | Ethyl ester-functionalized analog |
Reactions are regioselective due to the steric bulk of the isopropyl group.
Catalytic Hydrogenation
The pyrrolidine ring undergoes hydrogenation under high-pressure H₂ to modify saturation:
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | 50 psi H₂, EtOH, 24 hrs | Partially saturated pyrrolidine derivative |
| PtO₂ | 1 atm H₂, AcOH, 12 hrs | Fully saturated piperidine analog |
This reaction modulates conformational flexibility for structure-activity relationship studies.
Comparative Reactivity of Structural Analogs
The table below contrasts the reactivity of 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester with related compounds:
| Compound | Hydrolysis Rate (k, s⁻¹) | Amide Coupling Efficiency |
|---|---|---|
| Target compound | 0.15 | 78% |
| 3-(Isopropylamino)pyrrolidine-1-carboxylic acid | 0.22 | 65% |
| tert-Butyl 4-(isopropylamino)butanoate | 0.08 | 82% |
The tert-butyl ester in the target compound provides steric protection, slowing hydrolysis compared to simpler esters.
Reaction Mechanisms
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Ester Hydrolysis : Proceeds via a tetrahedral intermediate in acidic conditions or direct nucleophilic attack in basic media.
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Amide Coupling : Carbodiimide-mediated activation forms an O-acylisourea intermediate, which reacts with amines to form amides.
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Boc Deprotection : TFA protonates the Boc group, leading to carbocation formation and subsequent elimination .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(Carboxymethyl-isopropyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester and analogous compounds:
* Molecular weights estimated based on structural analogs where exact data were unavailable.
Key Comparative Insights
Substituent Effects Polarity and Solubility: The carboxymethyl group in the target compound enhances aqueous solubility compared to aromatic (e.g., 2-methoxy-phenylamino) or lipophilic (e.g., chloroacetyl) substituents . Reactivity: The chloroacetyl derivative (CAS: 1353963-65-1) exhibits higher electrophilicity, enabling conjugation with nucleophiles like thiols or amines, unlike the carboxymethyl analog .
Ring Size and Conformation Pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence steric accessibility.
Protecting Group Strategy tert-Butyl vs. Benzyl Esters: The tert-butyl group provides superior steric protection against hydrolysis compared to benzyl esters, which require harsher conditions (e.g., hydrogenolysis) for removal .
Biological Relevance Compounds with carboxymethyl groups (e.g., the target molecule) are hypothesized to act as zwitterions at physiological pH, enhancing interactions with charged residues in enzyme active sites .
Preparation Methods
Multi-Step Organic Synthesis via Pyrrolidine Functionalization
The most common approach involves sequential functionalization of a pyrrolidine core. Source outlines a four-step protocol:
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Pyrrolidine Ring Formation : Starting from a protected pyrrolidine scaffold (e.g., tert-butyl pyrrolidine-1-carboxylate), the C3 position is activated for substitution.
-
Introduction of Isopropylamino Group : Nucleophilic substitution with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) yields tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate .
-
Carboxymethylation : The secondary amine is alkylated with bromoacetic acid derivatives. For example, reaction with tert-butyl bromoacetate in the presence of a base like triethylamine introduces the carboxymethyl group .
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Esterification : Final tert-butyl ester formation is achieved via reaction with Boc anhydride (di-tert-butyl dicarbonate) in polar aprotic solvents such as THF .
Key challenges include minimizing racemization at chiral centers and managing competing side reactions during alkylation. Source highlights that mesylation (using mesyl chloride) of hydroxyl intermediates improves leaving group ability, facilitating nucleophilic substitution with isopropylamine at elevated temperatures (50–60°C) .
Catalytic Hydrogenation for Stereochemical Control
Asymmetric synthesis of the pyrrolidine backbone is critical for enantiomerically pure products. Source demonstrates the use of catalytic hydrogenation to reduce prochiral intermediates. For instance:
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Substrate : (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate.
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Conditions : Hydrogen gas (1 atm) with platinum oxide (PtO₂) in methanol at room temperature for 18 hours .
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Outcome : 53% yield of (R)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate with retained stereochemistry .
This method avoids harsh reagents, preserving acid-sensitive tert-butyl groups. However, scalability is limited by catalyst cost and hydrogenation equipment requirements.
Mesylation-Ammonolysis for Amino Group Installation
Patent EP1138672A1 (source ) details a two-step process to introduce the isopropylamino moiety:
-
Mesylation :
-
Ammonolysis :
This method excels in stereochemical fidelity but requires careful handling of mesyl chloride, a toxic and corrosive reagent.
Enzymatic Resolution for Chiral Purity
For racemic mixtures, enzymatic resolution offers an alternative. Source describes using lipases or esterases to selectively hydrolyze one enantiomer of a tert-butyl ester intermediate. For example:
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Substrate : Racemic tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.
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Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
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Outcome : Kinetic resolution with enantiomeric ratio (E) >200, achieving >99% e.e. for the (R)-enantiomer .
While enzymatic methods are eco-friendly, they are less suited for large-scale production due to enzyme cost and reaction time.
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
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Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in alkylation steps but may complicate purification . Switch to dichloromethane (DCM) in later stages improves phase separation .
-
Temperature Control : Exothermic reactions (e.g., mesylation) require cooling to 0–5°C to prevent decomposition .
-
Catalyst Recycling : Platinum oxide in hydrogenation can be partially recovered via filtration, reducing costs .
Industrial-Scale Considerations
Source highlights tert-butyl 3-aminopiperidine-1-carboxylate synthesis under continuous flow conditions, suggesting analogous approaches for pyrrolidine derivatives:
Q & A
Q. What protocols mitigate challenges related to hygroscopicity during handling?
- Methodological Answer : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Pre-dry solvents (e.g., molecular sieves) and reagents. Immediate storage in sealed vials with desiccants (silica gel) is advised. Monitor water content via IR spectroscopy .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
